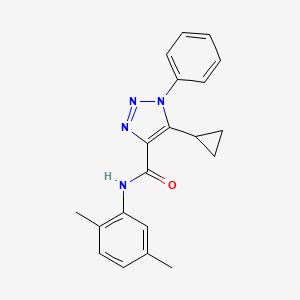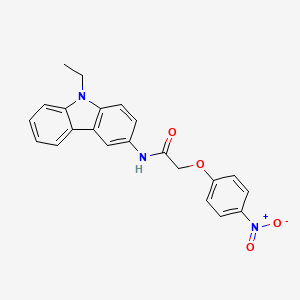![molecular formula C24H32N2O2S B4724288 N-[3-(methylthio)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4724288.png)
N-[3-(methylthio)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide
説明
N-[3-(methylthio)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as a benzamide derivative and is synthesized through specific methods that are aimed at producing high-quality and pure samples.
作用機序
The mechanism of action of N-[3-(methylthio)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide involves its interaction with specific receptors in the brain, particularly the dopamine D2 receptor. The compound acts as a partial agonist of the receptor, which means that it can activate the receptor but not to the same extent as the natural ligand. This activation leads to a decrease in dopamine release, which has been associated with the therapeutic effects of the compound.
Biochemical and Physiological Effects:
N-[3-(methylthio)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has been shown to have various biochemical and physiological effects in preclinical studies. These effects include a decrease in dopamine release, an increase in dopamine turnover, and an increase in dopamine receptor density. The compound has also been shown to have anxiolytic and antipsychotic effects in animal models, which suggest its potential therapeutic effects in the treatment of anxiety and psychosis.
実験室実験の利点と制限
N-[3-(methylthio)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has several advantages and limitations for lab experiments. One advantage is that the compound has high selectivity for specific receptors, which makes it useful in studying the function of these receptors. Another advantage is that the compound has shown potential therapeutic effects in various neurological disorders, which makes it a promising candidate for drug development. However, one limitation is that the compound has a complex synthesis process, which makes it difficult to produce large quantities of the compound. Another limitation is that the compound has not been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for the study of N-[3-(methylthio)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide. One direction is to further investigate the compound's potential therapeutic effects in various neurological disorders, particularly Parkinson's disease, schizophrenia, and addiction. Another direction is to study the compound's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, future studies could focus on developing more efficient synthesis methods for the compound, which would allow for larger quantities of the compound to be produced for research purposes.
科学的研究の応用
N-[3-(methylthio)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has shown potential applications in various areas of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound is known to have an affinity for specific receptors in the brain, such as the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. The compound has been studied for its potential therapeutic effects in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
特性
IUPAC Name |
N-(3-methylsulfanylpropyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2S/c1-29-19-5-15-25-24(27)21-8-10-22(11-9-21)28-23-13-17-26(18-14-23)16-12-20-6-3-2-4-7-20/h2-4,6-11,23H,5,12-19H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTPLUNTPKUTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4724220.png)
![3-[(4-butoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B4724222.png)
![2-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4724241.png)
![ethyl 5-acetyl-2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4724263.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4724271.png)

![3,11-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4724287.png)


![N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B4724306.png)
![N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4724307.png)
